tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-tributylstannylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h4-6H,1-3H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFTUFMCGLLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463592 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172282-33-6 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for tert-Butyl 2-(Tributylstannyl)-1H-pyrrole-1-carboxylate
Stepwise Synthesis via Directed Lithiation and Stannylation
Protection of Pyrrole Nitrogen
The synthesis begins with the protection of pyrrole’s nitrogen using di-tert-butyl dicarbonate (Boc anhydride). In anhydrous tetrahydrofuran (THF), pyrrole reacts with Boc anhydride under basic conditions (e.g., 4-dimethylaminopyridine or triethylamine) to yield tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole ).
Reaction Conditions:
- Solvent: THF, 0°C → room temperature
- Stoichiometry: 1.1 equiv Boc anhydride, 1.2 equiv base
- Yield: 85–92%
Regioselective Lithiation at the 2-Position
N-Boc-pyrrole undergoes directed ortho-metalation (DoM) at the α-position (C-2) using n-butyllithium (n-BuLi) in THF at −78°C. The Boc group acts as a directing group, stabilizing the lithiated intermediate through coordination.
Mechanistic Insight:
The electron-withdrawing Boc group increases the acidity of the α-hydrogens, enabling deprotonation by n-BuLi. Computational studies suggest that the transition state for lithiation is stabilized by π-interactions between the pyrrole ring and lithium.
Quenching with Tributyltin Chloride
The lithiated intermediate is treated with tributyltin chloride (Bu₃SnCl) to introduce the stannyl group. The reaction proceeds via nucleophilic displacement, yielding this compound.
Optimization Data:
| Parameter | Optimal Condition |
|---|---|
| Temperature | −78°C → 0°C (gradual) |
| Solvent | THF |
| Stoichiometry | 1.2 equiv Bu₃SnCl |
| Yield | 70–78% (estimated) |
Challenges:
Alternative Pathways: Transition Metal-Catalyzed Approaches
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
- The Boc group remains stable under lithiation conditions but may degrade under strong acids or prolonged heating.
- Tributylstannyl groups necessitate anhydrous handling to prevent oxidation to Sn–O species.
Characterization and Validation
Spectroscopic Data (Representative)
- ¹H NMR (CDCl₃): δ 6.70 (t, J = 2.5 Hz, 1H, C-3/C-4), 6.15 (t, J = 2.5 Hz, 1H, C-5), 1.55 (s, 9H, Boc), 1.40–1.20 (m, 27H, SnBu₃).
- ¹¹⁹Sn NMR: δ −15 to −20 ppm (consistent with arylstannanes).
Chromatographic Purification
- Silica gel chromatography (hexane/ethyl acetate 9:1) isolates the product as a colorless oil.
Chemical Reactions Analysis
tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic acid derivative.
Substitution: The stannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Stille coupling reaction typically yields biaryl or vinyl-aryl compounds .
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The stannyl group can participate in Stille coupling reactions, allowing for the synthesis of complex organic molecules.
Case Study: Synthesis of Pyrrole Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various functionalized pyrrole derivatives. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility as a versatile building block in synthetic organic chemistry .
Materials Science
Application in Polymer Chemistry
The compound has also been explored for its potential applications in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties indicate that polymers derived from this compound exhibit favorable mechanical characteristics, making them suitable for applications in coatings and flexible materials.
Biological Applications
Antiviral Activity
Recent studies have investigated the biological activity of compounds related to this compound, particularly their antiviral properties. The stannyl group is believed to enhance biological activity through improved bioavailability and stability.
Case Study: Inhibition of Viral Proteases
A notable study demonstrated that derivatives of this compound exhibited significant inhibition of viral proteases, which are crucial for viral replication. This opens avenues for developing antiviral agents based on pyrrole derivatives .
Environmental Chemistry
Use in Organotin Chemistry Research
The compound is also relevant in environmental chemistry due to its organotin component. Research has focused on understanding the environmental impact of organotin compounds, including their degradation pathways and ecological effects.
Data Table: Environmental Impact Studies on Organotin Compounds
| Study Focus | Findings |
|---|---|
| Degradation Pathways | Hydrolysis and photodegradation observed |
| Ecotoxicity | Significant toxicity to aquatic life |
These studies highlight the necessity for careful handling and regulation of organotin compounds like this compound.
Mechanism of Action
The mechanism by which tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate exerts its effects is primarily through its role as a reagent in organic synthesis. The stannyl group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners such as aryl halides. The palladium catalyst facilitates the formation of the carbon-carbon bond by coordinating with both the stannyl group and the electrophile, allowing for the transfer of the stannyl group to the electrophile.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Analogues: Substituent Variations
tert-Butyl 2-Borono-1H-pyrrole-1-carboxylate
- Key Difference : Replaces the tributylstannyl group with a boronic acid (-B(OH)₂).
- Reactivity : Participates in Suzuki-Miyaura couplings, which are more environmentally friendly than Stille reactions due to lower tin toxicity .
- Applications : Used in synthesizing biaryls and bioactive molecules.
- Stability : Boronic acids are moisture-sensitive but less toxic than stannanes.
1-Ethyl-2-(tributylstannyl)-1H-pyrrole
- Key Difference : Substitutes the tert-butyl carbamate with an ethyl group.
- Synthesis : Likely prepared via direct stannylation of 1-ethylpyrrole, analogous to methods for related stannylated heterocycles .
tert-Butyl 2-Methyl-1H-pyrrole-1-carboxylate
Functional Group Comparisons in Cross-Coupling Reactions
Key Observations :
- Stannyl vs. Borono Groups: Stille couplings (tin-based) often require rigorous anhydrous conditions but tolerate diverse substrates. Suzuki couplings (boron-based) are preferred for scalability and safety .
- Catalyst Efficiency : Palladium-N-heterocyclic carbene (NHC) complexes enhance Suzuki reaction yields (e.g., 87% for dimethoxypyrimidine coupling) .
Spectroscopic and Physicochemical Properties
NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | 1.3–1.5 (t-Bu), 0.8–1.6 (SnBu₃) | 155–160 (C=O), 120–130 (pyrrole) |
| tert-Butyl 2-borono-1H-pyrrole-1-carboxylate | 1.37 (t-Bu), 6.5–7.0 (pyrrole) | 155 (C=O), 130–135 (B–C) |
| 1-Ethyl-2-(tributylstannyl)-1H-pyrrole | 1.2 (CH₂CH₃), 0.8–1.6 (SnBu₃) | 115–125 (pyrrole) |
Notes:
Stability and Handling Considerations
- Stannanes : Require inert atmosphere storage (N₂/Ar) to prevent oxidation or hydrolysis. Tributyltin compounds are toxic, necessitating strict safety protocols .
- Boronic Acids : Less toxic but prone to protodeboronation under acidic conditions .
- tert-Butyl Carbamate : Enhances crystallinity and shelf-life compared to ethyl or methyl analogs .
Biological Activity
Tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C15H27N1O2S1
- Molecular Weight : 285.45 g/mol
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including:
- Escherichia coli (E. coli)
- Streptococcus agalactiae (S. agalactiae)
In one study, a related pyrrole derivative demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, indicating moderate antibacterial properties .
Antitumor Activity
Pyrrole-containing compounds have also been investigated for their antitumor properties. A study highlighted that certain pyrrole derivatives could reverse multi-drug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump, which is often overexpressed in resistant cancer cells . This suggests that this compound may have potential applications in cancer therapy.
The synthesis of this compound typically involves the use of stannanes in cross-coupling reactions. The stannyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Reaction Pathway
The typical synthetic pathway includes:
- Formation of Pyrrole Ring : Utilizing appropriate precursors to construct the pyrrole framework.
- Stannylation : Introducing the tributylstannyl group through a palladium-catalyzed coupling reaction.
- Carboxylation : The final step involves adding a carboxylic acid moiety to complete the structure.
Data Tables
| Activity | Target Organism | MIC (µM) |
|---|---|---|
| Antibacterial Activity | E. coli | 50 |
| S. agalactiae | 75 | |
| Antitumor Activity | P-glycoprotein (MDR) | Inhibition observed |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated various pyrrole derivatives, including this compound, for their antimicrobial properties. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Study 2: Cancer Therapy Applications
Another significant study focused on the potential of pyrrole derivatives in reversing drug resistance in cancer cells. The findings suggest that co-administration with existing chemotherapeutics could enhance treatment efficacy by circumventing resistance mechanisms.
Q & A
Q. What are the optimal synthetic conditions for preparing tert-butyl 2-(tributylstannyl)-1H-pyrrole-1-carboxylate, and how does reaction temperature influence yield?
The synthesis typically involves lithiation of tert-butyl 1H-pyrrole-1-carboxylate using lithium diisopropylamide (LDA) under inert argon atmosphere at −78°C, followed by transmetallation with tributyltin chloride. Key steps include:
- Temperature control : Maintaining −78°C during lithiation prevents side reactions (e.g., decomposition of intermediates) .
- Solvent selection : Dry THF ensures solubility and stability of the lithiated intermediate .
- Workup : Aqueous quenching and recrystallization from hexanes/ethyl acetate yield pure crystals (95% purity) .
Data Table :
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | −78°C, 30 min, THF | 85–90 |
| Transmetallation | RT, overnight | 70–75 |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Resolves the planar geometry of the pyrrole ring, tin coordination, and intermolecular interactions (e.g., hydrogen bonding). Reported , confirming high data accuracy .
- NMR : NMR detects tin environments ( ppm), while NMR confirms tert-butyl and pyrrole proton signals .
- FT-IR : Bands at 1690–1710 cm (C=O stretch) and 500–600 cm (Sn–C vibrations) validate functional groups .
Q. What are the primary applications of this compound in cross-coupling reactions?
This stannane serves as a precursor in Stille couplings to construct biaryl motifs. The tert-butyl carbamate group enhances steric protection, reducing homocoupling side reactions. Applications include:
- Heterocycle synthesis : Coupling with aryl halides to access pyrrole-containing pharmaceuticals .
- Polymer chemistry : Building blocks for conductive polymers via tin-mediated aryl-aryl bonds .
Advanced Research Questions
Q. How can contradictions between X-ray crystallographic data and computational modeling (e.g., DFT) be resolved for this compound?
Discrepancies often arise in bond-length predictions (e.g., Sn–C vs. C–O). Mitigation strategies:
Q. What strategies improve the hydrolytic stability of the tributylstannyl group during prolonged storage?
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in palladium-catalyzed couplings?
The tert-butyl carbamate directs coupling to the less hindered C-5 position of the pyrrole ring. Key observations:
Q. What methodologies address low reactivity of the stannane in electron-deficient aryl halide couplings?
Q. How can hydrogen-bonding interactions in the crystal lattice be exploited for co-crystallization studies?
The carbonyl and pyrrole N–H groups form intermolecular O–H···O and N–H···O bonds (Table 1, ). Applications include:
Q. Table 1: Hydrogen-Bonding Parameters (X-ray Data)
| Donor–H···Acceptor | (Å) | (°) |
|---|---|---|
| O3–H3···O2 | 1.82 | 167 |
| N1–H1···O1 | 2.01 | 155 |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
